

8-Bromoquinoline-2-carboxylic acid CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Bromoquinoline-2-carboxylic acid

Cat. No.: B1439008

[Get Quote](#)

An In-Depth Technical Guide to **8-Bromoquinoline-2-carboxylic acid** (CAS: 914208-15-4)

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its rigid, bicyclic aromatic structure provides a unique framework for interacting with biological targets. Within this important class of heterocycles, **8-Bromoquinoline-2-carboxylic acid** (CAS No. 914208-15-4) has emerged as a particularly valuable and versatile building block for drug discovery and organic synthesis.^{[1][2]} Its strategic placement of a bromine atom and a carboxylic acid group on the quinoline core offers dual points for chemical modification, enabling the construction of complex molecular architectures and the exploration of diverse chemical space.^[1]

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It will delve into the core physicochemical properties, analytical profile, synthesis, reactivity, and applications of this key intermediate, providing field-proven insights into its utility and handling.

PART 1: Core Physicochemical Properties and Identification

8-Bromoquinoline-2-carboxylic acid is an organic compound that typically appears as a solid.[2] Its structure is defined by a quinoline ring system with a bromine atom substituted at the 8-position and a carboxylic acid functional group at the 2-position.[2] This arrangement of functional groups dictates its physical and chemical properties. The carboxylic acid group, for instance, contributes to its solubility in polar solvents, while the bromine atom enhances its reactivity in various coupling reactions.[2]

Identifier	Value
CAS Number	914208-15-4[1][2]
Molecular Formula	C ₁₀ H ₆ BrNO ₂ [2]
Molecular Weight	252.06 g/mol [2]
IUPAC Name	8-bromoquinoline-2-carboxylic acid
Synonyms	2-Quinoliniccarboxylic Acid, 8-Bromo-[2]
SMILES	c1cc2ccc(C(=O)O)nc2c(c1)Br[2]
InChI Key	IESLHWGCIUORPV-UHFFFAOYSA-N[3]

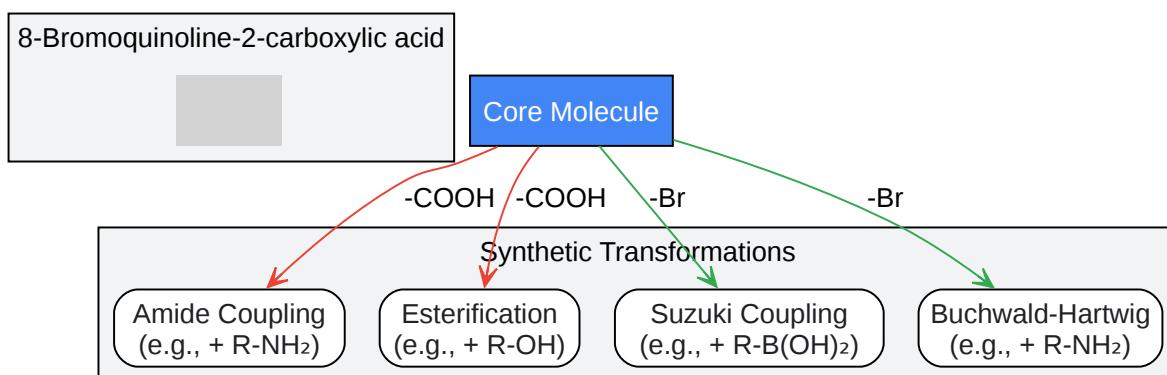
PART 2: Spectroscopic Profile for Structural Elucidation

Unambiguous structural confirmation is critical in synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential tools for characterizing **8-Bromoquinoline-2-carboxylic acid**.

Expected Spectroscopic Features

- ¹H NMR: The proton spectrum is expected to show distinct signals in the aromatic region (typically 7.5-9.0 ppm) corresponding to the protons on the quinoline core. The acidic proton of the carboxylic acid group (COOH) would appear as a very broad singlet far downfield, often between 10-14 ppm, and its visibility can be dependent on the solvent used (e.g., DMSO-d₆ vs. CDCl₃).[4]

- ^{13}C NMR: The carbon spectrum will feature signals for the nine aromatic carbons of the quinoline ring and the carbon of the carboxyl group. The carboxyl carbon is characteristically found in the 160-185 ppm range.[4]
- IR Spectroscopy: The IR spectrum provides functional group information. A strong, sharp absorption band for the carbonyl (C=O) stretch of the carboxylic acid is expected around 1700 cm^{-1} . Additionally, a very broad O-H stretch will be visible, typically spanning from 2500 to 3500 cm^{-1} , which is characteristic of the hydrogen-bonded carboxylic acid dimer.[4]
- Mass Spectrometry: Mass spectrometry confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition. The presence of bromine would be indicated by a characteristic isotopic pattern (^{19}Br and ^{81}Br are in a nearly 1:1 ratio), resulting in two peaks (M and M+2) of almost equal intensity.


Technique	Expected Observations
^1H NMR	Aromatic protons (d, t): ~7.5-9.0 ppm; COOH proton (br s): ~10-14 ppm.
^{13}C NMR	Aromatic carbons: ~110-150 ppm; Carboxyl carbon (C=O): ~160-185 ppm.[4][5]
IR (cm^{-1})	O-H stretch (broad): 2500-3500; C=O stretch (strong): ~1700.[4]
MS (m/z)	$[\text{M}-\text{H}]^-$: 249.95091; $[\text{M}+\text{H}]^+$: 251.96547. Shows characteristic M/M+2 isotope pattern for Bromine.[3]

PART 3: Reactivity and Synthetic Pathways

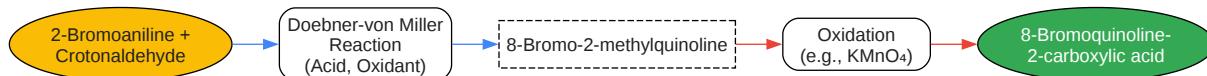
The utility of **8-Bromoquinoline-2-carboxylic acid** as a synthetic intermediate stems from its two distinct and reactive functional handles. Understanding their reactivity is key to designing effective synthetic strategies.

Key Reactive Sites

- Carboxylic Acid (Position 2): This group is a versatile handle for forming amide bonds, esters, and other carboxylic acid derivatives. Amide coupling reactions, facilitated by reagents like HATU or EDC, allow for the attachment of various amine-containing fragments, which is a common strategy in medicinal chemistry to modulate solubility, cell permeability, and target engagement.
- Bromo Group (Position 8): The bromine atom is an excellent leaving group for transition-metal-catalyzed cross-coupling reactions. This allows for the formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira reactions) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds, enabling the introduction of a wide array of substituents at the 8-position.

[Click to download full resolution via product page](#)

Caption: Key reactive sites on **8-Bromoquinoline-2-carboxylic acid**.

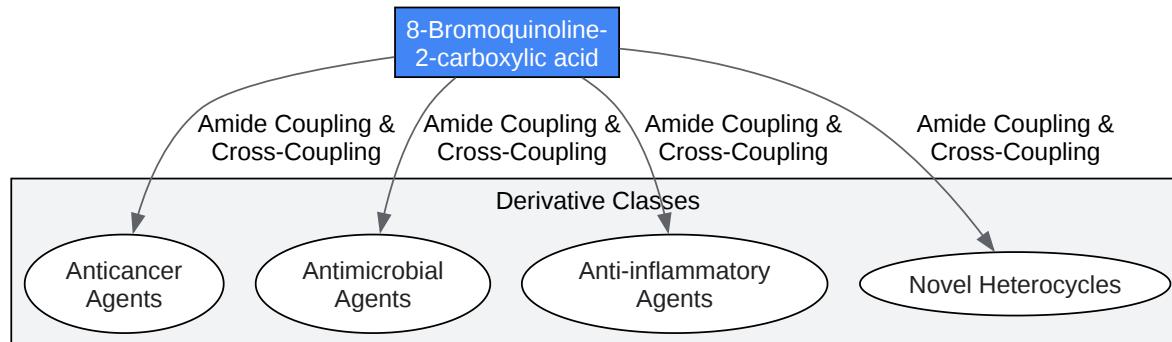

Proposed Synthetic Workflow

While multiple synthetic routes can be envisioned, a common approach involves the construction of the quinoline ring system from appropriately substituted aniline precursors. The Doebner-von Miller reaction provides a classic and robust method for this transformation.

Protocol: Synthesis via Doebner-von Miller Reaction

This protocol is a logical, field-proven approach for constructing the quinoline core. The causality behind the steps is as follows: 2-bromoaniline serves as the foundational block containing the required bromine at the correct position. The reaction with an α,β -unsaturated aldehyde (or its precursor) in the presence of an acid catalyst and an oxidizing agent builds the second ring of the quinoline system.

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser, combine 2-bromoaniline (1 equivalent) and concentrated hydrochloric acid in water.
- **Reagent Addition:** To this stirred solution, add an oxidizing agent such as arsenic pentoxide or an iron(III) salt. Subsequently, slowly add crotonaldehyde (a source for the three carbons needed to complete the ring) or a precursor like paraldehyde.^[6]
 - **Rationale:** The strong acid protonates the aniline and catalyzes the cyclization cascade. The oxidizing agent is necessary to aromatize the initially formed dihydroquinoline intermediate to the final quinoline product.
- **Heating:** Heat the reaction mixture to reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- **Workup and Neutralization:** After cooling, the mixture is carefully neutralized with a base, such as concentrated ammonium hydroxide or sodium carbonate, until the pH is approximately 8.^[6] This step is crucial to deprotonate the product and facilitate its extraction.
- **Extraction:** Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers.
- **Purification:** Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude 8-bromo-2-methylquinoline can be purified by column chromatography.
- **Oxidation to Carboxylic Acid:** The final step involves the oxidation of the methyl group at the 2-position to a carboxylic acid. This can be achieved using a strong oxidizing agent like potassium permanganate ($KMnO_4$) or selenium dioxide (SeO_2). The choice of oxidant is critical to ensure complete conversion without degrading the quinoline ring.


[Click to download full resolution via product page](#)

Caption: Proposed synthetic workflow for **8-Bromoquinoline-2-carboxylic acid**.

PART 4: Applications in Research and Drug Development

8-Bromoquinoline-2-carboxylic acid is not typically an end-product but rather a high-value intermediate. Its structure is a launchpad for creating libraries of novel compounds for biological screening.^[1]

- Pharmaceutical Intermediate: It is a crucial building block in the synthesis of novel Active Pharmaceutical Ingredients (APIs).^[1] The quinoline core is present in drugs with a wide range of activities, and this intermediate allows for systematic modification to optimize potency, selectivity, and pharmacokinetic properties.
- Scaffold for Medicinal Chemistry: Researchers utilize this compound to explore structure-activity relationships (SAR).^[1] By systematically modifying the -COOH and -Br positions, scientists can probe the specific interactions of the resulting molecules with biological targets like enzymes or receptors. The methyl ester derivative, for example, serves as a precursor in the synthesis of compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.^[7]
- Development of Complex Heterocycles: The reactivity of the functional groups allows for its incorporation into more complex heterocyclic systems, which are often pursued in drug discovery for their unique three-dimensional shapes and biological activities.^[7]

[Click to download full resolution via product page](#)

Caption: Role as a central scaffold in developing diverse bioactive agents.

PART 5: Safety and Handling

As with any laboratory chemical, proper safety precautions should be observed when handling **8-Bromoquinoline-2-carboxylic acid**. Based on aggregated GHS information, this compound is classified as a skin and eye irritant.[\[8\]](#)

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
- Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

8-Bromoquinoline-2-carboxylic acid is a powerful and enabling tool for the modern medicinal chemist and organic synthesist. Its defined structure, identified by CAS number 914208-15-4, possesses two orthogonal reactive sites that permit a vast range of chemical modifications. This versatility makes it an indispensable intermediate for constructing novel molecules for

pharmaceutical research, particularly in the fields of oncology, infectious diseases, and inflammation. A thorough understanding of its properties, reactivity, and synthetic accessibility, as detailed in this guide, is essential for leveraging its full potential in the advancement of chemical and biomedical sciences.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. CAS 914208-15-4: 8-bromoquinoline-2-carboxylic acid [cymitquimica.com]
- 3. PubChemLite - 8-bromoquinoline-2-carboxylic acid (C₁₀H₆BrNO₂) [pubchemlite.lcsb.uni.lu]
- 4. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]
- 5. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 6. 8-Bromo-2-methylquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl 8-bromoquinoline-2-carboxylate [myskinrecipes.com]
- 8. 8-Bromoquinoline | C₉H₆BrN | CID 140109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [8-Bromoquinoline-2-carboxylic acid CAS number]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1439008#8-bromoquinoline-2-carboxylic-acid-cas-number]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com